molecular formula C10H8ClNO2 B1600984 8-Chloro-5-methoxyquinolin-4-ol CAS No. 63010-43-5

8-Chloro-5-methoxyquinolin-4-ol

Cat. No. B1600984
CAS RN: 63010-43-5
M. Wt: 209.63 g/mol
InChI Key: NVAUPUJRLGTTQI-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxyquinolin-4-ol is a compound used for proteomics research . It has a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 .


Molecular Structure Analysis

The molecular structure of 8-Chloro-5-methoxyquinolin-4-ol consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It has a chlorine atom at the 8th position and a methoxy group at the 5th position .


Physical And Chemical Properties Analysis

8-Chloro-5-methoxyquinolin-4-ol has a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Metal Ion Detection and Chelation

One significant application of 8-Chloro-5-methoxyquinolin-4-ol derivatives, like other hydroxyquinolines, lies in their ability to bind to metal ions. Studies have shown that these compounds can serve as chemosensors or chelators for various metal ions. For instance, the compound 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd^2+ ions over other tested metal ions by exhibiting a significant increase in fluorescence, indicating its potential utility in detecting cadmium in waste effluents and food products (Prodi et al., 2001). This highlights the compound's relevance in environmental monitoring and food safety.

Antimicrobial and Antifungal Applications

8-Hydroxyquinoline derivatives have demonstrated antimicrobial and antifungal activities, making them valuable in developing new pharmaceuticals. For example, some synthesized 8-hydroxyquinoline derivatives showed in vitro antiplaque activity, indicating their potential use in dental health (Warner et al., 1975). Additionally, a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, has been synthesized and exhibited good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017), suggesting its potential as an effective antimicrobial agent.

Cancer Research

Clioquinol, a related compound, has been investigated for its potential in cancer therapy due to its proteasome inhibition and preclinical efficacy in malignancy treatment. It also demonstrates the ability to bind copper and dissolve beta-amyloid plaques in the brain, which has led to its investigation for Alzheimer's disease treatment (Mao & Schimmer, 2008). These diverse activities of clioquinol and its analogs, including 8-Chloro-5-methoxyquinolin-4-ol derivatives, underscore their potential in therapeutic applications beyond their antimicrobial properties.

Corrosion Inhibition

8-Hydroxyquinoline derivatives have also been explored for their anti-corrosion properties. For instance, studies on the anti-corrosion performance of certain 8-hydroxyquinoline derivatives for mild steel in acidic media have revealed that these compounds can significantly inhibit corrosion, suggesting their potential as corrosion inhibitors in various industrial applications (Douche et al., 2020).

properties

IUPAC Name

8-chloro-5-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAUPUJRLGTTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=CNC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491468
Record name 8-Chloro-5-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-methoxyquinolin-4-ol

CAS RN

63010-43-5
Record name 8-Chloro-5-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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